molecular formula C39H46N4O11 B12366997 Tamra-peg3-nhs

Tamra-peg3-nhs

Cat. No.: B12366997
M. Wt: 746.8 g/mol
InChI Key: OZCRARNINACCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tamra-peg3-nhs is synthesized by reacting TAMRA with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:

    Activation of TAMRA: TAMRA is first activated by reacting with a PEG linker, forming a TAMRA-PEG intermediate.

    Formation of NHS Ester: The TAMRA-PEG intermediate is then reacted with NHS to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tamra-peg3-nhs primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling proteins, peptides, and other biomolecules.

Common Reagents and Conditions:

Major Products: The major product of the reaction is a labeled biomolecule, where the this compound dye is covalently attached to the target molecule through an amide bond .

Scientific Research Applications

Tamra-peg3-nhs has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking cells and biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of Tamra-peg3-nhs involves the formation of a stable amide bond between the NHS ester and primary amines. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and tracking. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of the labeling process .

Properties

Molecular Formula

C39H46N4O11

Molecular Weight

746.8 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H22N2O3.C15H24N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(18)16-5-7-23-9-11-24-10-8-22-6-4-15(21)25-17-13(19)2-3-14(17)20/h5-14H,1-4H3;2-11H2,1H3,(H,16,18)

InChI Key

OZCRARNINACCEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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